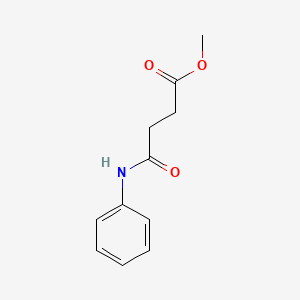
Methyl 4-anilino-4-oxobutanoate
Cat. No. B8815470
Key on ui cas rn:
5430-83-1
M. Wt: 207.23 g/mol
InChI Key: YYOHIHLNZZZABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07160902B2
Procedure details


Using the same reaction conditions as described in Example 20-step a except that methyl 4-chloro-3-oxobutyrate replaced methyl 3-chloro-3-oxopropionate, aniline (2.33 g, 25 mmol) was converted to the succinamide compound (5.18 g, 100%) after purification by chromatography over silica gel. 1H NMR (400 MHz, CDCl3) δ: 7.70 (s, 1H), 7.50 (d, 2H), 7.30 (t, 2H), 7.09 (m, 1H), 3.70 (s, 3H), 2.73–2.65 (m, 4H).




Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].ClC(=O)CC(OC)=[O:14].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N)(=O)CCC(N)=O>>[CH3:8][O:7][C:5](=[O:6])[CH2:4][CH2:3][C:2]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CC(=O)OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
5.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)N)(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the same reaction conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after purification by chromatography over silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CCC(=O)NC1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
